molecular formula C16H17N3O2 B6935335 N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide

N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide

Cat. No.: B6935335
M. Wt: 283.32 g/mol
InChI Key: AJPJGDMZUJYQOG-UHFFFAOYSA-N
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Description

N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-14(7-12-5-3-4-6-15(12)17-10)16(21)19-8-13(9-19)18-11(2)20/h3-7,13H,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPJGDMZUJYQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)N3CC(C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline ring.

    Substitution: Halogenated or alkylated quinoline derivatives.

Mechanism of Action

The mechanism of action of N-[1-(2-methylquinoline-3-carbonyl)azetidin-3-yl]acetamide involves its interaction with various molecular targets:

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